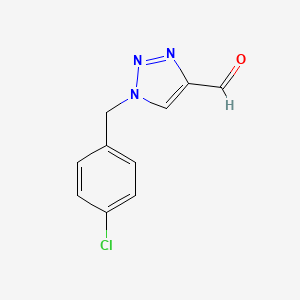

1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLDCHBHDUZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic methods is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of structurally analogous compounds and established spectroscopic principles.

Molecular Structure and Rationale for Spectroscopic Analysis

This compound is a trisubstituted triazole featuring a 4-chlorobenzyl group at the N1 position and a formyl group at the C4 position. The unique electronic environment of the triazole ring, coupled with the substituents, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the molecular structure, assessing purity, and understanding its chemical behavior.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on data from the analogous compound, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde, with adjustments for the electronic effects of the 4-chloro substituent.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, triazole, benzyl, and aromatic protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.12 | Singlet | 1H | H (aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~8.05 | Singlet | 1H | H-5 (triazole) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~7.35 | Doublet | 2H | H-2', H-6' (aromatic) | Protons ortho to the chlorine atom on the benzyl ring will appear as a doublet. |

| ~7.28 | Doublet | 2H | H-3', H-5' (aromatic) | Protons meta to the chlorine atom will appear as a doublet, slightly upfield from the ortho protons. |

| ~5.58 | Singlet | 2H | CH₂ (benzyl) | The methylene protons are adjacent to the electron-withdrawing triazole ring and the aromatic ring, resulting in a downfield shift. |

The presence of the electron-withdrawing chlorine atom at the para position of the benzyl ring is expected to cause a slight downfield shift of the aromatic protons compared to the unsubstituted benzyl analogue.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C=O (aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~148.0 | C-4 (triazole) | The carbon of the triazole ring attached to the aldehyde group. |

| ~134.5 | C-4' (aromatic) | The aromatic carbon bearing the chlorine atom. |

| ~132.0 | C-1' (aromatic) | The ipso-carbon of the benzyl ring attached to the methylene group. |

| ~129.5 | C-3', C-5' (aromatic) | Aromatic carbons meta to the chlorine atom. |

| ~129.0 | C-2', C-6' (aromatic) | Aromatic carbons ortho to the chlorine atom. |

| ~125.5 | C-5 (triazole) | The carbon of the triazole ring bearing the proton. |

| ~54.0 | CH₂ (benzyl) | The benzylic carbon, shifted downfield due to attachment to the nitrogen of the triazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring a solid-state IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Figure 3: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3140 | Medium | C-H stretch | Triazole C-H |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Weak | C-H stretch | Benzyl CH₂ |

| ~1700 | Strong | C=O stretch | Aldehyde |

| ~1590, 1495, 1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1220 | Medium | N-N=N stretch | Triazole ring |

| ~1090 | Strong | C-Cl stretch | Aryl chloride |

| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Figure 4: General workflow for ESI-MS data acquisition.

Predicted Mass Spectrum and Fragmentation

The expected molecular weight of this compound is approximately 221.64 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 222.05. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2+H]⁺ peak at m/z 224.05 having approximately one-third the intensity of the [M+H]⁺ peak.

A plausible fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-chlorobenzyl cation.

Figure 5: Predicted major fragmentation pathway in ESI-MS.

Table 4: Predicted Key Mass Spectrometry Peaks (ESI+)

| m/z (calculated) | Ion Formula | Identity |

| 222.05 / 224.05 | [C₁₀H₉ClN₃O + H]⁺ | Protonated molecule |

| 125.02 / 127.02 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |

| 98.03 | [C₃H₃N₃O + H]⁺ | Protonated 1H-1,2,3-triazole-4-carbaldehyde |

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and Mass Spectrometry data for this compound. The presented data, derived from the analysis of closely related structures and fundamental spectroscopic principles, serves as a robust reference for researchers involved in the synthesis and characterization of this and similar novel compounds. Experimental verification of these predictions will be essential for definitive structural confirmation.

References

-

Gemoets, H. P. L.; L’abbé, G.; Van der Eycken, E. V. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules2020 , 25(1), 194. [Link]

-

PubChem. 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Tamang, S. R.; Cozzolino, A. F.; Findlater, M. Supporting Information for Iron-Catalyzed Hydrogenation of Esters to Alcohols. J. Org. Chem.2015 , 80(13), 6945-6951. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Given its structural motifs—a 1,4-disubstituted 1,2,3-triazole ring and a reactive carbaldehyde group—this molecule serves as a versatile building block for the synthesis of more complex and potentially bioactive compounds. This document details its synthesis, physical characteristics, spectroscopic profile, and chemical reactivity, offering valuable insights for its application in drug discovery and development.

Synthesis and Molecular Structure

The synthesis of this compound is efficiently achieved through a well-established two-step synthetic sequence. This method leverages the power of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a mild oxidation. This approach ensures high regioselectivity, yielding the desired 1,4-disubstituted triazole isomer.

Synthetic Pathway

The synthesis commences with the CuAAC reaction between 4-chlorobenzyl azide and propargyl alcohol. This reaction is typically catalyzed by a copper(I) species, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The resulting intermediate, (1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol, is then oxidized to the target carbaldehyde. A variety of mild oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂) or 2-iodoxybenzoic acid (IBX), to prevent over-oxidation to the carboxylic acid.[1][2]

Figure 1: General synthetic scheme for this compound.

Experimental Protocol

Step 1: Synthesis of (1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

-

To a solution of 4-chlorobenzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Step 2: Synthesis of this compound

-

Dissolve the (1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

-

Add an excess of manganese dioxide (MnO₂, ~10 eq) to the solution.

-

Stir the suspension at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by recrystallization or column chromatography to obtain this compound as a solid.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃O | [3] |

| Molecular Weight | 221.65 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 92-94 °C | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water and non-polar solvents like hexane. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the protons of the 4-chlorobenzyl group, the triazole ring, and the aldehyde functionality.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 | s | 1H | Triazole proton (C5-H) |

| ~7.4 | d | 2H | Aromatic protons (ortho to Cl) |

| ~7.3 | d | 2H | Aromatic protons (meta to Cl) |

| ~5.6 | s | 2H | Benzyl protons (-CH₂-) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the triazole ring carbons, the benzylic carbon, and the highly deshielded aldehyde carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon (-CHO) |

| ~148 | Triazole carbon (C4) |

| ~135 | Aromatic carbon (C-Cl) |

| ~133 | Aromatic carbon (ipso to CH₂) |

| ~129 | Aromatic carbons (CH) |

| ~129 | Aromatic carbons (CH) |

| ~126 | Triazole carbon (C5) |

| ~54 | Benzyl carbon (-CH₂-) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch from the aldehyde group, along with absorptions corresponding to the aromatic and triazole rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (triazole ring) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1595, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1220 | Medium | N-N=N stretch (triazole ring) |

| ~1090 | Strong | C-Cl stretch |

| ~820 | Strong | C-H out-of-plane bend (p-disubstituted aromatic) |

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak, along with characteristic fragmentation patterns.

| m/z | Interpretation |

| 221/223 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 193/195 | [M - CO]⁺ |

| 125 | [C₇H₆Cl]⁺, Chlorobenzyl cation |

| 96 | [C₃H₂N₃O]⁺, Triazole-carbaldehyde fragment |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for further synthetic transformations.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[8]

-

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a powerful tool for carbon-carbon bond formation.[9]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding amines.

-

Knoevenagel Condensation: Condensation with active methylene compounds in the presence of a base can be used to synthesize a variety of substituted alkenes.

Figure 2: Reactivity profile of the carbaldehyde functional group.

Stability

The 1,2,3-triazole ring is known for its high thermal and chemical stability, making it a robust scaffold in drug design. The compound is stable under typical laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery

The 1,4-disubstituted 1,2,3-triazole moiety is a well-regarded pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of the reactive carbaldehyde group on this stable core makes this compound a valuable starting material for the synthesis of a diverse range of potential therapeutic agents, including but not limited to, enzyme inhibitors, receptor antagonists, and antimicrobial compounds.[2][10]

Conclusion

This compound is a synthetically accessible and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactivity of the aldehyde group and the stability of the triazole core, provides a valuable platform for the development of novel compounds with potential biological activity. This guide provides a foundational understanding of its key physical and chemical properties to aid researchers in its effective utilization.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

-

MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

-

MDPI. (2022). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]

-

CAHIERS MAGELLANES-NS. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Retrieved from [Link]

-

PubMed Central. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

-

ResearchGate. (2022). Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 952183-30-1 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Chlorobenzyl Triazole Derivatives

This guide provides a comprehensive framework for the systematic evaluation of novel chlorobenzyl triazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, ensuring a robust and self-validating screening cascade. The methodologies outlined herein are grounded in established scientific principles to empower researchers in drug discovery to identify and characterize promising lead compounds.

Introduction: The Rationale for Chlorobenzyl Triazoles

The triazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold due to its favorable metabolic stability, low toxicity, and capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[2][3] Triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][4][5]

The primary mechanism for the renowned antifungal activity of clinical triazoles like fluconazole is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Its disruption leads to the accumulation of toxic sterol precursors, compromising membrane integrity and arresting fungal growth.[8][10]

The strategic incorporation of a chlorobenzyl moiety onto the triazole scaffold is a rational design choice aimed at enhancing biological activity. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, potentially improving its binding affinity to target enzymes. Furthermore, the lipophilicity of the benzyl group can enhance cell membrane permeability. The position of the chlorine atom on the benzyl ring can dramatically influence the compound's efficacy, a key aspect explored in Structure-Activity Relationship (SAR) studies.[11] This guide details a multi-tiered screening approach to comprehensively evaluate these derivatives for antifungal, antibacterial, and anticancer potential.

The Screening Cascade: A Strategic Workflow

A successful screening campaign relies on a logical progression from high-throughput primary assays to more detailed secondary and mechanistic studies. This cascade efficiently filters large numbers of compounds to identify the most promising candidates for further development.

Caption: Mechanism of action for triazole antifungal agents.

Screening Protocol: A two-tiered approach is recommended.

-

Primary Screen (Qualitative): Agar Disk Diffusion. This method provides a rapid, qualitative assessment of antifungal activity. [12]It is used to quickly identify compounds that possess any activity against the selected fungal strains.

-

Secondary Screen (Quantitative): Broth Microdilution. For compounds showing activity in the primary screen, this method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the microorganism. [12][13]This provides a quantitative measure of potency.

Data Presentation: Antifungal Activity

Results from the MIC assay should be tabulated for clear comparison against standard drugs like Fluconazole or Ketoconazole.

| Compound ID | R-Group (Chlorobenzyl Position) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | M. gypseum MIC (µg/mL) |

| CZ-T-01 | 2-chlorobenzyl | 8 | 16 | 4 |

| CZ-T-02 | 4-chlorobenzyl | 4 | 8 | 2 |

| CZ-T-03 | 2,4-dichlorobenzyl | 2 | 4 | 1 |

| Fluconazole | (Standard) | 4 | >64 | 8 |

| Ketoconazole | (Standard) | 2 | 16 | 2 |

Note: Data are hypothetical and for illustrative purposes.

Antibacterial Activity

Causality Behind Experimental Choices: While less common than antifungal activity, many triazole derivatives have shown significant antibacterial effects. [1][14]Screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial, as differences in cell wall structure often lead to varied susceptibility. [1] Screening Protocol: The same two-tiered approach as for antifungal screening is employed.

-

Primary Screen (Qualitative): Agar Well Diffusion. Similar to disk diffusion, this method identifies active compounds. [13]2. Secondary Screen (Quantitative): Broth Microdilution. This determines the MIC against key bacterial pathogens. [15] Data Presentation: Antibacterial Activity

| Compound ID | R-Group (Chlorobenzyl Position) | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |

| CZ-T-01 | 2-chlorobenzyl | 16 | 64 |

| CZ-T-02 | 4-chlorobenzyl | 8 | 32 |

| CZ-T-03 | 2,4-dichlorobenzyl | 4 | 16 |

| Streptomycin | (Standard) | 4 | 8 |

| Ciprofloxacin | (Standard) | 1 | 0.25 |

Note: Data are hypothetical and for illustrative purposes.

Part 2: Anticancer Activity Screening

Causality Behind Experimental Choices: Triazole derivatives have emerged as promising anticancer agents by targeting various cellular mechanisms, including the inhibition of crucial enzymes like kinases (e.g., EGFR, BRAF) and tubulin polymerization, leading to cell cycle arrest and apoptosis. [2][4][16]The initial and most fundamental screen is to assess a compound's general cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells. Screening Protocol: MTT Cytotoxicity Assay

The goal is to determine the concentration of the derivative that inhibits 50% of cell growth (IC50).

-

Primary Screen: A single, high concentration (e.g., 10 µM) is used to identify compounds with significant antiproliferative activity (>50% inhibition). [17]2. Secondary Screen (Dose-Response): Compounds that are active in the primary screen are then tested across a range of concentrations to determine their IC50 value, a quantitative measure of potency.

Data Presentation: In Vitro Cytotoxicity

IC50 values are tabulated to compare the potency of different derivatives against various cancer cell lines and a standard-of-care drug.

| Compound ID | R-Group (Chlorobenzyl Position) | A549 (Lung) IC50 (µM) [18] | MCF-7 (Breast) IC50 (µM) [18] | HepG2 (Liver) IC50 (µM) [17] |

| CZ-T-01 | 2-chlorobenzyl | 15.8 | 11.2 | 20.1 |

| CZ-T-02 | 4-chlorobenzyl | 8.5 | 6.4 | 9.9 |

| CZ-T-03 | 2,4-dichlorobenzyl | 1.23 | 2.11 | 3.5 |

| Doxorubicin | (Standard) | 1.98 | 0.8 | 1.5 |

Note: Data are hypothetical, inspired by literature values,[18] and for illustrative purposes.

Part 3: Structure-Activity Relationship (SAR) Analysis

Causality Behind Experimental Choices: SAR analysis is the intellectual core of lead optimization. By correlating the structural modifications of the synthesized derivatives with their measured biological activities, we can deduce which chemical features are essential for potency and selectivity. [18][19]This knowledge guides the design of next-generation compounds with improved properties. For chlorobenzyl triazoles, key questions include how the number and position of chlorine atoms affect activity. [11]

Caption: Core structure of a chlorobenzyl triazole and summary of SAR insights.

From the illustrative data, a clear trend emerges:

-

Antifungal/Antibacterial Activity: The presence of two chlorine atoms (a 2,4-dichloro substitution) on the benzyl ring (CZ-T-03) resulted in the lowest MIC values, indicating the highest potency. A single chlorine at the 4-position (para) was more effective than at the 2-position (ortho).

-

Anticancer Activity: A similar trend is observed, with the 2,4-dichloro derivative (CZ-T-03) showing the lowest IC50 values, suggesting that increased halogenation and lipophilicity enhance cytotoxic potential against these cell lines.

These insights are critical, suggesting that future synthetic efforts should focus on exploring other di- or tri-substituted halogenated benzyl moieties to potentially further enhance activity.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture.

-

Transfer colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Plate Preparation:

-

Use sterile 96-well microtiter plates.

-

Dissolve test compounds in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

In the first column of wells, add 100 µL of sterile broth. In all other wells, add 50 µL of sterile broth.

-

Add 100 µL of the stock compound solution to the first column, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard 50 µL from the last column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

-

Protocol 2: MTT Assay for IC50 Determination

This protocol is a standard method for assessing cytotoxicity. [20][21]

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

-

Seed the cells into a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chlorobenzyl triazole derivatives in culture medium from a DMSO stock.

-

After 24 hours, carefully remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.

-

Include an untreated control (cells in medium only) and a vehicle control (cells in medium with the highest concentration of DMSO used).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. * Add 10 µL of the MTT solution to each well. [21] * Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. * Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Conclusion and Future Directions

This guide has outlined a systematic and logically-grounded approach to the biological screening of novel chlorobenzyl triazole derivatives. The multi-tiered workflow, from rapid primary screens to quantitative determination of MIC and IC50 values, allows for the efficient identification of compounds with significant antimicrobial and anticancer potential. The crucial step of SAR analysis provides the rational basis for future drug design.

Derivatives demonstrating high potency and a favorable selectivity profile (i.e., high activity against target cells and low toxicity against normal cells) should be prioritized as lead compounds. The next steps in their development would include:

-

Mechanistic Studies: Investigating the precise molecular targets for the most active anticancer compounds (e.g., specific kinase inhibition assays, tubulin polymerization assays). [16]* In Vivo Efficacy: Evaluating the lead compounds in animal models of infection or cancer to assess their efficacy and pharmacokinetic properties.

-

Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicology studies to ensure the safety of the lead candidates.

By adhering to this rigorous screening and evaluation framework, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of the chlorobenzyl triazole scaffold.

References

- EBSCO (n.d.). Triazole antifungals. Research Starters.

-

Gong, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). Available at: [Link]

-

Pattan, S., et al. (2009). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

Xu, Z., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH). Available at: [Link]

-

Georgopapadakou, N. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

-

Al-Sodies, S. A., et al. (2022). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]

-

Bora, I. & Tardu, M. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

-

Aziz, U., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

Siddiqui, N., et al. (2007). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central (NIH). Available at: [Link]

-

Song, D., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed. Available at: [Link]

-

Aktaş-Yokuş, B., et al. (2023). A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]

-

Sharma, D., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Ghannoum, M. A. & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). Available at: [Link]

-

Al-Ostath, A., et al. (2023). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (NIH). Available at: [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central (NIH). Available at: [Link]

-

Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Dai, H., et al. (2007). Synthesis and Antibacterial Activity of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] Piperazinyl Quinolone Derivatives. PubMed. Available at: [Link]

-

Tamam, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (NIH). Available at: [Link]

-

Artigas, G., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central (NIH). Available at: [Link]

-

Artigas, G., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

-

Sharma, D., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available at: [Link]

-

WOAH (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

In Vitro Antimicrobial Screening: Significance and Symbolism (2024). Synonyms of. Available at: [Link]

-

Petrut, M. C., et al. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. MDPI. Available at: [Link]

-

Fan, Z., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. National Institutes of Health (NIH). Available at: [Link]

-

Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Antibacterial Activity of 1,2,4-Triazole Derivatives (2022). ResearchGate. Available at: [Link]

-

Zhao, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health (NIH). Available at: [Link]

-

Wen, Y., et al. (2016). Synthesis and Bioactivity of Novel Trisubstituted Triazole Nucleosides. PubMed. Available at: [Link]

-

Xu, K., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Dove Medical Press. Available at: [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. atcc.org [atcc.org]

A Technical Guide to the In-Silico Analysis of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: From Target Identification to Molecular Dynamics

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[1][2] This guide provides an in-depth, practical walkthrough of the in-silico evaluation of a representative member, 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde (C₁₀H₈ClN₃O, MW: 221.65).[3] We will navigate the complete computational drug discovery workflow, from initial ligand preparation and target identification to molecular docking, ADMET profiling, and the validation of complex stability through molecular dynamics. This document is intended for researchers and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step, ensuring a robust and reproducible computational analysis.

The Imperative for In-Silico First Approaches

In the landscape of contemporary drug discovery, computational methods are no longer an accessory but a foundational pillar.[4][5] Computer-Aided Drug Design (CADD) provides an indispensable framework for rapidly screening vast chemical libraries, predicting pharmacokinetic properties, and elucidating molecular interactions at an atomic level—all before a single physical compound is synthesized.[5][6] This "fail-fast, fail-cheap" philosophy allows for the strategic allocation of resources to candidates with the highest probability of success.

The primary advantages of the in-silico approach detailed herein include:

-

Target Prioritization: Identifying the most promising biological targets for a given ligand from a vast array of possibilities.

-

Binding Mode Analysis: Predicting how a ligand will orient itself within a protein's active site, revealing key interactions that drive affinity.

-

Pharmacokinetic Profiling: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities.[7]

-

Hypothesis Generation: Building a data-driven rationale for a compound's mechanism of action, which can then be validated experimentally.

The following diagram illustrates the comprehensive workflow we will explore.

Ligand Preparation: Establishing the Ground State

The accuracy of any docking simulation is fundamentally dependent on the quality of the input ligand structure. The goal is to generate a three-dimensional, low-energy conformation of this compound that accurately represents its state in a biological environment.

Protocol 2.1: Ligand 3D Structure Generation and Energy Minimization

-

2D Structure Creation: Draw the molecule using chemical drawing software (e.g., ChemDraw) and save it in a suitable format like MOL or SDF.

-

3D Conversion: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: This is the most critical step. The initial 3D structure is computationally "relaxed" to find a more stable, lower-energy state. This is performed using a force field, such as MMFF94 or AM1, which calculates the potential energy of the molecule based on bond lengths, angles, and torsions.[8] The structure is adjusted iteratively until it settles into a local energy minimum.

-

File Format for Docking: Save the final, minimized structure in a PDBQT format for use with AutoDock Vina. This format includes atomic coordinates, charge information, and defines the rotatable bonds that the docking software will explore.

-

Causality and Expertise: Why is energy minimization essential? An unminimized, high-energy ligand conformation can lead to inaccurate docking poses and artificially poor binding scores. The minimization process ensures the ligand's geometry is physically realistic, preventing steric clashes and strained bond angles from compromising the simulation's predictive power.

Target Identification: Finding the Right Lock for Our Key

The 1,2,3-triazole moiety is a "privileged scaffold," appearing in drugs with diverse biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Therefore, a rational approach involves selecting a panel of potential targets based on activities reported for structurally similar compounds. For this guide, we will consider three representative targets from different therapeutic areas.

Selected Potential Targets:

| Target Protein | PDB ID | Therapeutic Area | Rationale for Selection |

| Lanosterol 14-alpha demethylase | 5EQB | Antifungal | A key enzyme in fungal ergosterol biosynthesis, a well-established target for azole antifungals.[9] |

| Histone demethylase KDM5A | 5FUN | Anticancer | Implicated in various cancers; targeting KDM5A is a promising therapeutic strategy, and triazoles have shown potential as inhibitors.[10] |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Antiviral | Essential for viral replication, making it a prime target for antiviral drugs. Triazole-based compounds have been investigated as potential inhibitors.[11] |

Protocol 3.1: Protein Structure Preparation

-

Structure Retrieval: Download the crystal structure of the target protein in PDB format from the Protein Data Bank (rcsb.org).

-

Initial Cleaning: Use a molecular modeling program (e.g., PyMOL, UCSF Chimera, Discovery Studio) to remove non-essential components from the PDB file. This typically includes water molecules, co-solvents, and any co-crystallized ligands.

-

Repair and Optimization: Add polar hydrogen atoms, which are crucial for forming hydrogen bonds but are often not resolved in crystal structures. Assign atomic partial charges using a force field like Gasteiger.

-

File Format Conversion: Save the cleaned, prepared protein structure as a PDBQT file for compatibility with AutoDock Vina.

-

Causality and Expertise: Why are water molecules removed? Unless a specific water molecule is known to be a critical part of the binding interaction (a "structural water"), most solvent molecules in the active site can sterically hinder the docking algorithm from exploring valid ligand poses. Removing them simplifies the system and focuses the calculation on the direct protein-ligand interaction.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[6] The output is a "pose" and a corresponding "binding affinity" score, typically in kcal/mol, which estimates the strength of the interaction.

Protocol 4.1: Docking with AutoDock Vina

-

Grid Box Generation: Define the search space for the docking simulation. The "grid box" is a three-dimensional cube centered on the protein's active site. The size should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational effort. A common practice is to center the box on the position of a known, co-crystallized inhibitor.

-

Configuration File: Create a text file (conf.txt) that specifies the file paths for the protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Execution: Run the docking simulation from the command line using the Vina executable. vina --config conf.txt --log log.txt

-

Output Analysis: Vina will generate a PDBQT file containing the predicted binding poses (ranked by score) and a log file summarizing the binding affinities for each pose.

-

Causality and Expertise: The choice of grid box size is a critical, experience-driven decision. A box that is too small may artificially constrain the ligand, preventing it from finding its optimal binding pose. A box that is too large can drastically increase computation time and may lead to the ligand docking to irrelevant, non-active sites on the protein surface. Centering the box on a known binder's location is a self-validating approach that focuses the search on a biologically relevant space.

Docking Results Summary

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Lanosterol 14-alpha demethylase | 5EQB | -8.2 | TYR132, HIS377, CYS449 |

| Histone demethylase KDM5A | 5FUN | -7.9 | HIS483, GLU485, TYR503 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.5 | HIS41, CYS145, GLU166 |

Note: The values above are representative examples for illustrative purposes.

Analysis of the top pose for KDM5A might reveal that the nitrogen atoms of the triazole ring form hydrogen bonds with the side chain of a histidine residue, while the chlorobenzyl group sits in a hydrophobic pocket. This level of detail is crucial for guiding the next steps in drug design.

ADMET Prediction: Will It Be a Viable Drug?

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic. In-silico ADMET prediction provides an early warning system for poor pharmacokinetic properties.[12][13][14]

Protocol 5.1: ADMET Profiling using SwissADME

-

Input: The 2D structure of the compound is submitted to a web server like SwissADME.

-

Analysis: The server calculates a wide range of physicochemical and pharmacokinetic properties.

-

Interpretation: The results are evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Predicted ADMET Properties

| Property | Value | Guideline/Interpretation | Drug-Likeness |

| Molecular Weight | 221.65 g/mol | < 500 | Yes |

| LogP (Lipophilicity) | 2.85 | < 5 | Yes |

| H-bond Donors | 0 | < 5 | Yes |

| H-bond Acceptors | 4 | < 10 | Yes |

| Lipinski's Rule of Five | 0 Violations | Max 1 violation | Good |

| GI Absorption | High | - | Favorable |

| BBB Permeant | Yes | - | Potential for CNS activity |

| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |

| Synthetic Accessibility | 2.5 | 1 (easy) - 10 (hard) | Readily synthesizable |

Note: The values above are representative examples for illustrative purposes.

The ADMET profile suggests that this compound has favorable drug-like properties with no violations of Lipinski's rule, high predicted gastrointestinal absorption, and a low likelihood of inhibiting key metabolic enzymes.[9]

Molecular Dynamics: Validating Stability Over Time

While molecular docking provides a static snapshot of binding, a protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing crucial insights into the stability and flexibility of the complex.[15][16] A stable complex in an MD simulation lends higher confidence to the docking result.

Protocol 6.1: High-Level MD Simulation Workflow

-

System Preparation: The highest-scoring docked complex (protein + ligand) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.

-

Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to both the protein and the ligand.[17][18] This step defines the parameters that will govern their interactions.

-

Equilibration: The system is gradually heated and pressurized to physiological conditions (e.g., 310 K, 1 bar) and allowed to relax and equilibrate.

-

Production Run: The simulation is run for an extended period (typically 50-100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved.

-

Trajectory Analysis: Key metrics are calculated from the trajectory:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from the starting structure. A stable, plateauing RMSD indicates the complex is not falling apart.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in the binding site can indicate unstable ligand interactions.[17]

-

-

Causality and Expertise: MD simulations act as a computational "stress test" for the docking pose. A ligand that appears to bind well in a static dock but dissociates or becomes highly unstable during an MD run is likely a false positive. This validation step is critical for ensuring that only the most robust and stable binding hypotheses are advanced for experimental testing.[19]

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the analysis of this compound. Through molecular docking, we identified its potential to bind to relevant therapeutic targets in the antifungal and anticancer fields. The compound exhibits a promising ADMET profile, suggesting good drug-likeness. The final validation through molecular dynamics would provide the necessary confidence in the stability of the predicted binding poses.

The logical next step is the experimental validation of these computational hypotheses. This would involve synthesizing the compound and testing its inhibitory activity in vitro against the prioritized targets (e.g., KDM5A). The insights gained from the docking poses—specifically the key interacting residues—can inform the design of more potent analogues, initiating a new cycle of design, simulation, and synthesis in the pursuit of a novel therapeutic agent.

References

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advanced Pharmacology.

- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).

- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). BenchChem.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry.

- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer Link.

- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). MDPI.

- In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. (2022). Biointerface Research in Applied Chemistry.

- Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). RSC Publishing.

- ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. (2018). SciTechnol.

- ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. (n.d.).

- Dataset on in-silico investigation on triazole derivatives via molecular modelling approach: A potential glioblastoma inhibitors. (n.d.). PMC - NIH.

- Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. (2019). PMC - PubMed Central.

- AI-Native Drug Discovery using Insilico Medicine's Nach01 Model and Microsoft Discovery. (2026). Microsoft Research.

- IN-SILICO DESIGN OF NEW TRIAZOLE ANALOGS USING QSAR AND MOLECULAR DOCKING MODELS. (2021). RHAZES: Green and Applied Chemistry.

- Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. (n.d.). PMC - NIH.

- ADME and toxicity prediction studies of triazoles (4a-j). (n.d.).

- Innovative computational approaches in drug discovery and design. (2025). PubMed.

- An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023).

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps.

- Admet Analysis of Triazole Derivative: A Theoretical Investigation Towards Its Evaluation As A Drug Candid

- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv

- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek.

- Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. (n.d.). PMC - NIH.

- Tutorials for Computer Aided Drug Design in KNIME. (2021). GitHub.

- Computational Methods Applied to R

- Discovery of a new class of triazole based inhibitors of acetyl transferase K

- In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (n.d.). PubMed Central.

- Overview of typical CADD workflow. (n.d.).

- Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). MDPI.

- Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Comput

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

- Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025).

- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 3. scbt.com [scbt.com]

- 4. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 7. scribd.com [scribd.com]

- 8. ijcrcps.com [ijcrcps.com]

- 9. scitechnol.com [scitechnol.com]

- 10. cal-tek.eu [cal-tek.eu]

- 11. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole Analogs

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of chemical stability, hydrogen bonding capability, and bioisosteric properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole analogs. We will dissect the core molecular architecture, explore efficient synthetic strategies dominated by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and critically evaluate how structural modifications influence a spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This document is intended for researchers and drug development professionals, offering field-proven insights into the rational design of novel therapeutic agents based on this versatile scaffold.

The 1,2,3-Triazole Scaffold: A Privileged Element in Drug Design

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[3] Among these, the five-membered 1,2,3-triazole ring has garnered significant attention. Its importance stems from its exceptional stability under various metabolic conditions (acidic, basic, oxidative, and reductive), and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets.[1][2]

The utility of 1,2,3-triazole derivatives spans a wide array of therapeutic areas. These compounds have demonstrated potent biological activities, including:

-

Anticancer: Inducing apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6]

-

Antimicrobial: Exhibiting efficacy against bacterial and fungal pathogens.[7][8][9]

-

Enzyme Inhibition: Targeting key enzymes implicated in diseases like Alzheimer's (cholinesterases) and diabetes (α-glucosidase).[10][11][12]

-

Antiviral and Anti-inflammatory: Showing promise in a range of other disease models.[3][4]

This guide focuses specifically on analogs built around the 1-(4-Chlorobenzyl)-1H-1,2,3-triazole core, a structure that combines the stability of the triazole ring with the specific physicochemical properties of the 4-chlorobenzyl moiety to create a foundation for potent and selective bioactive molecules.

Core Molecular Architecture

The pharmacological profile of these analogs can be rationalized by dissecting the molecule into three key constituent parts. Each part offers a vector for chemical modification to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

-

The 1,2,3-Triazole Ring: This central linker is not merely a spacer. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself is a dipole, contributing to the overall polarity and binding affinity of the molecule. Its formation via "click" chemistry almost exclusively yields the 1,4-disubstituted isomer, providing regiochemical control.[13][14]

-

The N1-(4-Chlorobenzyl) Substituent: This group is critical for orienting the molecule within a binding pocket. The benzyl ring provides a hydrophobic surface for van der Waals interactions. The para-chloro substituent is particularly important; as an electron-withdrawing group, it modulates the electronic character of the entire scaffold and can participate in highly directional halogen bonding, a key interaction in modern drug design.

-

The C4-Substituent (R-group): This position represents the primary point of diversification. The nature of the R-group is the most significant determinant of the compound's specific biological target and potency. By introducing different aromatic, heterocyclic, aliphatic, or complex moieties at this position, a vast chemical space can be explored.

Caption: Core components of the 1-(4-Chlorobenzyl)-1H-1,2,3-triazole scaffold.

Synthetic Strategies: The Power of "Click" Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[14] The choice of this reaction is causal and deliberate: it is exceptionally reliable, proceeds under mild, often aqueous, conditions, offers very high yields, and, most importantly, exhibits near-perfect regioselectivity for the 1,4-isomer.[5][9] This reliability is paramount in drug discovery, ensuring that structure-activity relationships are not convoluted by the presence of mixed isomers.

The general workflow involves the reaction of 4-chlorobenzyl azide with a terminal alkyne bearing the desired R-group in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).

Caption: Synthetic workflow for 1,2,3-triazole analogs via CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC Synthesis

The following protocol is a self-validating system, representing a standard and reproducible method for synthesizing the target analogs.

-

Reagent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 4-chlorobenzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The rationale for adding the ascorbate first is to ensure a reducing environment for the immediate conversion of Cu(II) to the active Cu(I) species upon its addition.

-

Reaction: Stir the resulting mixture vigorously at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 8-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4-disubstituted 1,2,3-triazole analog.[1]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Structure-Activity Relationship (SAR) Analysis

The core of this guide is to understand how modifying the molecular structure translates to changes in biological activity. The following sections synthesize findings from multiple studies to build a coherent SAR profile.

Anticancer Activity

The 1-(4-chlorobenzyl)-1H-1,2,3-triazole scaffold has been explored extensively for its antiproliferative properties. The SAR can be summarized as follows:

-

Influence of the C4-Substituent: This is the most critical determinant of potency.

-

Bulky Hydrophobic/Aromatic Groups: The introduction of large, aromatic systems at the C4 position is a common strategy. For example, linking the triazole to a tetrahydrocurcumin moiety resulted in potent cytotoxic activity, with compound 4g showing an IC₅₀ value of 1.09 µM against the HCT-116 human colon carcinoma cell line.[6] This suggests that the C4-substituent explores a large hydrophobic pocket in its biological target.

-

Heterocyclic Moieties: Conjugation with other bioactive heterocycles, such as amino acids or other ring systems, can enhance activity.[1] Triazole-amino acid conjugates have shown significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM.[1]

-

Hydrogen Bonding Moieties: Groups capable of hydrogen bonding, such as amides or phosphonates, can significantly improve activity. A phosphonate-containing 1,2,3-triazole derivative was found to be the most active in a series against four cancer cell lines, with IC₅₀ values ranging from 15.13 to 21.25 µM.[5] This compound was shown to induce cell cycle arrest at the G0/G1 phase.[5]

-

-

Role of the N1-(4-Chlorobenzyl) Group: While less explored through modification, the 4-chlorobenzyl group is consistently present in active compounds. The chlorine atom at the para-position is thought to enhance binding affinity through halogen bonding and by modifying the electronic properties of the benzyl ring, potentially improving cell permeability and metabolic stability.

Caption: SAR summary for the anticancer activity of C4-substituted analogs.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Analogs

| Compound ID | C4-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4g | Tetrahydrocurcumin derivative | HCT-116 (Colon) | 1.09 ± 0.17 | [6] |

| 4g | Tetrahydrocurcumin derivative | A549 (Lung) | 45.16 ± 0.92 | [6] |

| Compound 8 | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [5] |

| Compound 8 | Phosphonate derivative | MCF-7 (Breast) | 18.06 | [5] |

| Compound 6 | Phenylalanine ethyl ester conjugate | MCF7 (Breast) | <10 | [1] |

| Compound 7 | Glycine ethyl ester conjugate | HepG2 (Liver) | <10 |[1] |

Enzyme Inhibition

The scaffold is also a potent platform for designing enzyme inhibitors. The SAR is highly dependent on the architecture of the enzyme's active site.

-

Cholinesterase Inhibition: Analogs have been investigated for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12] A study of coumarin-1,2,3-triazole hybrids found that a derivative containing a 1-(4-chlorobenzyl)-1H-1,2,3-triazole moiety was among the most potent BuChE inhibitors in the series.[15] This highlights the favorable contribution of the 4-chlorobenzyl group in binding to the BuChE active site.

-

Carbonic Anhydrase Inhibition: A series of 1H-1,2,3-triazole analogs showed moderate to potent inhibition of carbonic anhydrase-II, with IC₅₀ values ranging from 13.8 to 35.7 µM.[16] The SAR study suggested that the presence of polar groups on a phenyl ring attached to the triazole contributed positively to the activity, likely by forming interactions with active site residues.[16]

Antimicrobial Activity

The 1,2,3-triazole core is a common feature in antimicrobial agents.

-

Antibacterial Activity: Studies on 1-benzyl-1,2,3-triazoles have shown moderate and selective inhibition against bacteria like Staphylococcus aureus and Escherichia coli.[17] Often, the activity is enhanced when the triazole is conjugated with other known antimicrobial pharmacophores, such as metronidazole.[8] In one study, metronidazole-triazole hybrids showed significantly higher inhibition of bacterial growth compared to the parent drug.[8]

-

Antifungal Activity: The triazole ring is famously a part of many antifungal drugs (e.g., fluconazole, which is a 1,2,4-triazole).[3] 1,2,3-Triazole derivatives also show promise. Glycoside-linked 1,2,3-triazoles have demonstrated promising activity against Candida albicans and Aspergillus niger.[9]

Key Experimental Workflows for Biological Evaluation

The following protocols provide a framework for the primary screening of newly synthesized analogs.

Protocol: In Vitro Anticancer SRB Assay

The sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C. This step denatures and fixes the cellular proteins.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Measure the absorbance (optical density) at a wavelength of ~515 nm using a microplate reader. The absorbance is directly proportional to the number of living cells. IC₅₀ values are then calculated from the dose-response curves.[18]

Caption: Workflow for the biological evaluation of synthesized triazole analogs.

Conclusion and Future Perspectives

The 1-(4-Chlorobenzyl)-1H-1,2,3-triazole scaffold is a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by the nature of the substituent at the C4 position, which serves as the primary driver of potency and target selectivity.

Key SAR insights include:

-

Large, hydrophobic, and hydrogen-bonding capable groups at the C4 position are generally favorable for enhancing anticancer activity.

-

The 4-chlorobenzyl group at the N1 position is a consistent feature of active compounds, likely contributing to target binding via hydrophobic and halogen bonding interactions.

-

The triazole core acts as a stable and effective linker, allowing for the strategic combination of different pharmacophoric elements.

Future research should focus on a more systematic exploration of modifications to the 4-chlorobenzyl group itself—for instance, by substituting the chlorine with other halogens (Br, I) to modulate halogen bond strength, or by altering the substitution pattern on the benzyl ring. Furthermore, the conjugation of this scaffold to novel, rationally chosen pharmacophores targeting specific protein-protein interactions or allosteric sites represents a promising avenue for discovering next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). MDPI. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). NIH. [Link]

-

Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (n.d.). PubMed. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). sciforum.net. [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. [Link]

-

New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. (n.d.). sciencedirect.com. [Link]

-

A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. [Link]

-

Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. (2024). MDPI. [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2019). Frontiers. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]

-

Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. (n.d.). PubMed. [Link]

-

Biologically active 1,2,3‐triazole drugs. (n.d.). ResearchGate. [Link]

-

Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. (n.d.). ResearchGate. [Link]

-

Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). PMC - NIH. [Link]

-

1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole. (n.d.). PubChem. [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2019). Beilstein Journals. [Link]

-

Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (n.d.). revistabioquimia.com. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. (n.d.). Jetir.Org. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). NIH. [Link]

-

Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). PubMed. [Link]

-